

Beyond Sweetness: A Technical Examination of the Biological Profile of Oxime V

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Compound of Interest

Compound Name: Oxime V

Cat. No.: B1241110

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Introduction

Oxime V, scientifically known as (NE)-N-[[4-(methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene]hydroxylamine (CAS Number: 59691-20-2), is primarily recognized for its potent sweetening properties, estimated to be approximately 450 times sweeter than sucrose. While its potential as a non-nutritive sweetener has been the main focus of research, a comprehensive understanding of its broader biological activities is crucial for a complete safety and pharmacological assessment. This technical guide synthesizes the available scientific literature on the biological profile of **Oxime V** beyond its sweet taste, presenting toxicological data, metabolic pathways, and the signaling cascade associated with its primary known function.

Toxicological Profile of Oxime V

The most comprehensive data on the biological effects of **Oxime V** comes from a metabolic and toxicologic study conducted on rats, dogs, and rhesus monkeys. The findings from this study are summarized below.

Quantitative Toxicological Data

The following tables present the key quantitative findings from a subchronic oral toxicity study in male adult rats fed a diet containing 0.6% **Oxime V** for two months. The average

consumption of **Oxime V** was 396.5 mg/kg per day[1][2].

Table 1: Effects of **Oxime V** on Body Weight and Organ-to-Body Weight Ratios in Rats

Parameter	Control Group	Oxime V Treated Group	% Change
Final Body Weight (g)	Data not specified	Data not specified	-
Liver-to-Body Weight Ratio	Data not specified	Increased	-
Kidney-to-Body Weight Ratio	No significant change	No significant change	-
Spleen-to-Body Weight Ratio	No significant change	No significant change	-
Testes-to-Body Weight Ratio	No significant change	No significant change	-

Table 2: Serum Biochemical Parameters in Rats Treated with **Oxime V**

Parameter	Control Group	Oxime V Treated Group	% Change
Serum Bilirubin	Data not specified	Increased	-

Note: The original study abstract did not provide specific mean values and standard deviations for all parameters, hence the qualitative descriptions are presented as reported.

Histopathological examination of the liver, kidney, spleen, and testes revealed no treatment-related lesions[1][2].

Experimental Protocols

The following are generalized experimental protocols based on the available information from the key toxicological study on **Oxime V** and standard guidelines for such research.

Subchronic Oral Toxicity Study in Rodents

- Test Animals: Male Sprague-Dawley rats.
- Group Size: A minimum of 10-20 animals per group.
- Dosage: At least three dose levels are typically used (e.g., low, mid, high dose) along with a control group. In the reported study, a diet containing 0.6% **Oxime V** was used[1][2].
- Administration: The test substance is incorporated into the basal diet.
- Duration: 90 days is a standard duration for subchronic studies; the key study on **Oxime V** was conducted for two months[1][2].
- Observations:
 - Daily: Clinical signs of toxicity, morbidity, and mortality.
 - Weekly: Body weight and food consumption.
- Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis.
- Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Metabolism and Excretion Study

- Test System: Rats, dogs, and rhesus monkeys were used in the study of **Oxime V**[1][2].
- Test Substance: Radiolabeled **Oxime V** is often used to trace its distribution and excretion.
- Administration: A single oral dose.
- Sample Collection: Urine, feces, and blood are collected at various time points.
- Analysis: Radioactivity in the collected samples is quantified to determine the extent and rate of absorption and excretion. Metabolites in urine and feces are identified using techniques like mass spectrometry.

Signaling Pathway of Sweet Taste Perception

The primary mechanism of action for **Oxime V**'s sweetness is through the activation of the sweet taste receptors, which are G-protein coupled receptors (GPCRs) composed of two subunits, T1R2 and T1R3.

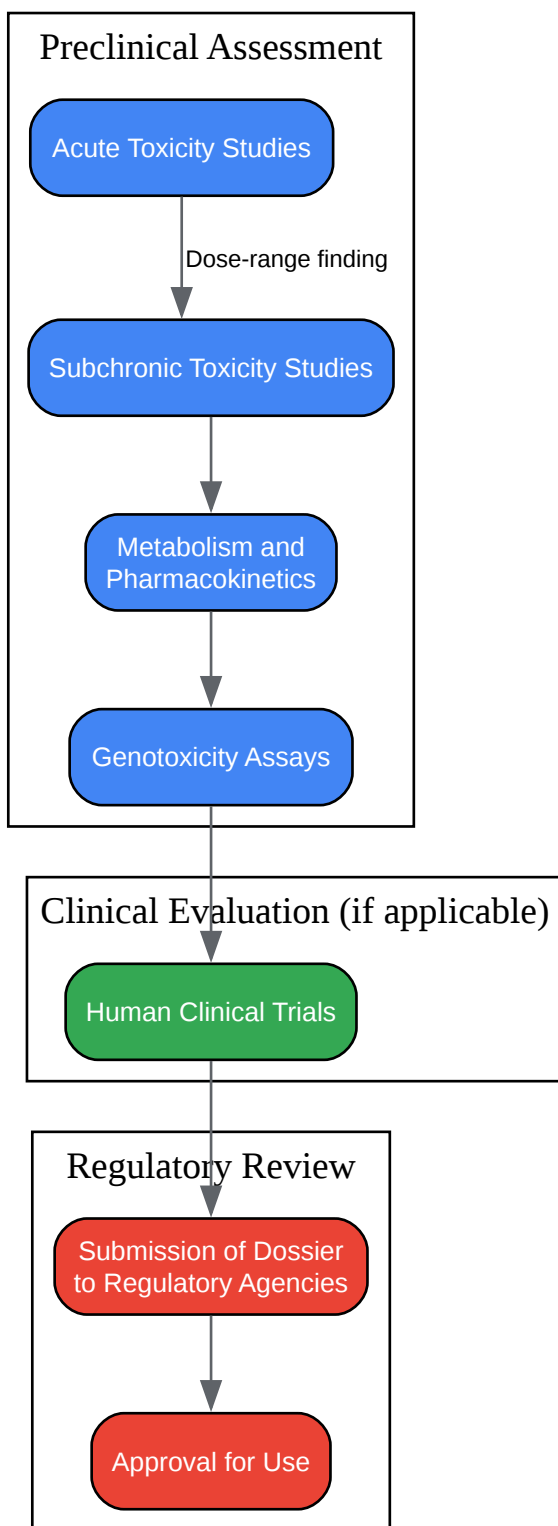


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Caption: Signaling cascade of sweet taste perception initiated by **Oxime V**.

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for the toxicological evaluation of a food additive like **Oxime V**.



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